molecular formula C12H21N3OS B215001 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

Cat. No. B215001
M. Wt: 255.38 g/mol
InChI Key: GXKXKZGCJMEXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates cellular energy homeostasis and plays a crucial role in the regulation of glucose and lipid metabolism. A-769662 has been widely studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.

Mechanism of Action

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and activation of the kinase activity. AMPK activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of lipogenesis and gluconeogenesis in the liver.
Biochemical and Physiological Effects:
2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose tolerance. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to inhibit lipogenesis and gluconeogenesis in the liver, leading to decreased hepatic glucose output.
In addition to its metabolic effects, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has some limitations for lab experiments. It is not stable in solution and must be stored and handled carefully to avoid degradation. In addition, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has low aqueous solubility, making it difficult to administer in vivo.

Future Directions

There are a number of future directions for the study of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide. One area of interest is the development of more stable and soluble analogs of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide for in vivo use. Another area of interest is the investigation of the role of AMPK activation in cancer therapy, and the development of combination therapies that utilize 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide to sensitize cancer cells to chemotherapy and radiation therapy. Finally, the potential therapeutic applications of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide in other metabolic disorders such as fatty liver disease and atherosclerosis warrant further investigation.

Synthesis Methods

The synthesis of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromo-N-ethylhexanamide in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction to yield 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide in good yield and purity.

Scientific Research Applications

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
In addition to its metabolic effects, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to have anti-cancer properties. It has been reported to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Product Name

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

Molecular Formula

C12H21N3OS

Molecular Weight

255.38 g/mol

IUPAC Name

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C12H21N3OS/c1-4-7-8-9(5-2)11(16)13-12-15-14-10(6-3)17-12/h9H,4-8H2,1-3H3,(H,13,15,16)

InChI Key

GXKXKZGCJMEXPX-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC

Canonical SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC

Origin of Product

United States

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